molecular formula C9H7Br2NO2 B2503520 rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans CAS No. 2287237-62-9

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans

Cat. No.: B2503520
CAS No.: 2287237-62-9
M. Wt: 320.968
InChI Key: MXVXLWFKQJZHHK-PHDIDXHHSA-N
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Description

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a dibromopyridinyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Dibromopyridinyl Group: The dibromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a brominating agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dibromopyridinyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylicacid,trans
  • rac-(1R,2R)-2-(3,5-difluoropyridin-2-yl)cyclopropane-1-carboxylicacid,trans
  • rac-(1R,2R)-2-(3,5-dimethylpyridin-2-yl)cyclopropane-1-carboxylicacid,trans

Uniqueness

The uniqueness of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans lies in its specific substitution pattern and stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of bromine atoms in the pyridinyl group can also affect the compound’s electronic properties and interactions with other molecules.

Properties

IUPAC Name

(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVXLWFKQJZHHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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